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Compound of Interest

Compound Name: 1-Methyl-2-phenoxyethylamine

Cat. No.: B147317

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nuclear Magnetic
Resonance (NMR) spectroscopic analysis of 1-Methyl-2-phenoxyethylamine, a compound of
interest in pharmaceutical and biological research. The following sections detail the expected
NMR spectral data, standardized protocols for sample preparation and data acquisition, and
logical workflows for structural elucidation.

Data Presentation: NMR Spectral Data

The structural confirmation of 1-Methyl-2-phenoxyethylamine relies on the precise analysis of
its *H and 3C NMR spectra. The quantitative data, including chemical shifts (8) and coupling
constants (J), are summarized below.

'H NMR Spectral Data

The 'H NMR spectrum of 1-Methyl-2-phenoxyethylamine provides characteristic signals
corresponding to the aromatic and aliphatic protons in the molecule.

Table 1: *H NMR Chemical Shifts and Coupling Constants for 1-Methyl-2-phenoxyethylamine
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
Aromatic (CeH5s) 7.25 m
Aromatic (CeHs) 6.93 m
Aromatic (CeH5s) 6.90 m
J(D,E) = 8.8, J(D,F) =
O-CH:z 3.832 dd
4.5
J(E,D) = 8.8, J(E,F) =
O-CH: 3.663 dd
7.2
CH-NH:z 3.315 m
NH:z 1.55 s (broad)
CHs 1.152 d JFJ)=6.4

Note: The assignments are based on typical chemical shift ranges and coupling patterns. The
multiplicity is denoted as 'm' for multiplet, 'dd' for doublet of doublets, 's' for singlet, and 'd" for
doublet. The data is referenced from ChemicalBook.[1]

3C NMR Spectral Data

While a specific experimental 13C NMR spectrum with assigned chemical shifts for 1-Methyl-2-
phenoxyethylamine was not available in the public domain at the time of this writing,
PubChem indicates the existence of a 13C NMR spectrum from Aldrich Chemical Company, Inc.
[2] For structural elucidation, researchers should acquire a *3C NMR spectrum, which is
expected to show distinct signals for the nine carbon atoms in the molecule.

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining high-quality,
reproducible NMR data.
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Protocol 1: Sample Preparation for *H and **C NMR
Spectroscopy

1. Materials:

e 1-Methyl-2-phenoxyethylamine sample (5-20 mg for *H NMR, 20-50 mg for 13C NMR)

o Deuterated chloroform (CDCIs) of high purity (99.8+ atom % D)

o Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can
be used for referencing)

e 5mm NMR tubes, clean and dry

o Pasteur pipette and cotton or glass wool plug

e \ortex mixer

2. Procedure:

e Weigh the appropriate amount of 1-Methyl-2-phenoxyethylamine into a clean, dry vial.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.

e If using an internal standard, add a small drop of TMS.

o Cap the vial and gently vortex until the sample is completely dissolved.

« Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly
into a clean 5 mm NMR tube to remove any particulate matter.

o Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

o Cap the NMR tube securely and label it appropriately.

Protocol 2: NMR Data Acquisition

1. Instrumentation:

e Ahigh-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a
broadband probe.

2. 1H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

e Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
e Solvent: CDCIs

o Temperature: 298 K (25 °C)

e Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)

o Number of Scans (NS): 16 to 64 (depending on sample concentration)
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Relaxation Delay (D1): 1-2 seconds

Acquisition Time (AQ): 2-4 seconds

Receiver Gain (RG): Set to an appropriate level to avoid clipping of the free induction decay
(FID).

. 3C NMR Acquisition Parameters (Example for a 100 MHz 13C frequency):

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on
Bruker instruments).

Solvent: CDCls

Temperature: 298 K (25 °C)

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm)

Number of Scans (NS): 1024 or higher (due to the low natural abundance of 13C)
Relaxation Delay (D1): 2-5 seconds

Acquisition Time (AQ): 1-2 seconds

Proton Decoupling: Broadband decoupling (e.g., ‘waltz16' or 'garp’).

. Data Processing:

Apply a Fourier transform to the acquired FID.

Phase correct the spectrum.

Perform baseline correction.

Reference the spectrum. For *H NMR in CDClIs, the residual solvent peak is at 7.26 ppm. For
13C NMR in CDClIs, the solvent peak is at 77.16 ppm.

Integrate the signals in the *H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective nuclei in the molecule.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the
NMR analysis of 1-Methyl-2-phenoxyethylamine.
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Caption: Experimental Workflow for NMR Analysis.
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Caption: NMR Data Analysis and Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b147317#nmr-spectroscopy-of-1-methyl-2-
phenoxyethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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